molecular formula C22H16N2S4 B11489860 2,2'-[1,2-Phenylenebis(methylenethio)]bis-1,3-benzothiazole

2,2'-[1,2-Phenylenebis(methylenethio)]bis-1,3-benzothiazole

Cat. No.: B11489860
M. Wt: 436.6 g/mol
InChI Key: CXTALVYMXOXHTR-UHFFFAOYSA-N
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Description

2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with appropriate aldehydes or ketones under specific conditions. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline with sodium metabisulfite as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .

Scientific Research Applications

2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, it has shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions can modulate neurotransmitter activity and potentially provide therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is unique due to its dual benzothiazole units connected via a sulfanyl bridge, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N2S4

Molecular Weight

436.6 g/mol

IUPAC Name

2-[[2-(1,3-benzothiazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C22H16N2S4/c1-2-8-16(14-26-22-24-18-10-4-6-12-20(18)28-22)15(7-1)13-25-21-23-17-9-3-5-11-19(17)27-21/h1-12H,13-14H2

InChI Key

CXTALVYMXOXHTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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